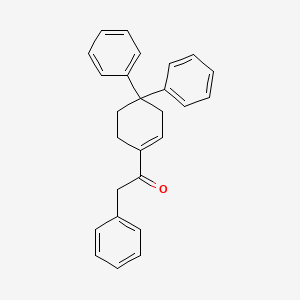
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is an organic compound with the molecular formula C24H22O. It is also known as 4,4-Diphenyl-2-cyclohexen-1-one. This compound is characterized by a cyclohexenone ring substituted with two phenyl groups and a phenylethanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone typically involves the reaction of 4,4-diphenylcyclohexanone with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, ethers.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone ring but without the phenyl substitutions.
4,4-Diphenylcyclohexanone: Lacks the phenylethanone moiety but shares the diphenylcyclohexane core structure.
Uniqueness
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is unique due to its combination of a cyclohexenone ring with both diphenyl and phenylethanone substitutions. This structural complexity imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C26H24O |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-(4,4-diphenylcyclohexen-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C26H24O/c27-25(20-21-10-4-1-5-11-21)22-16-18-26(19-17-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-16H,17-20H2 |
InChI-Schlüssel |
AICMCMSHZWNSRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)

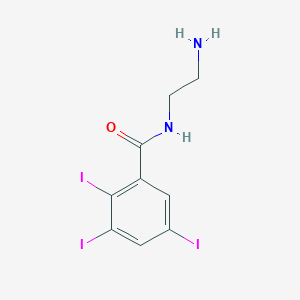
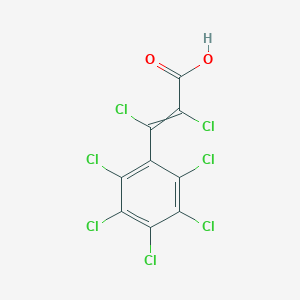
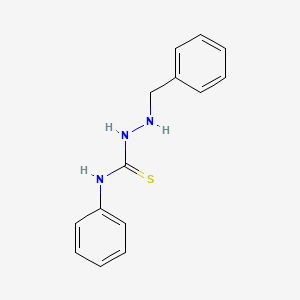
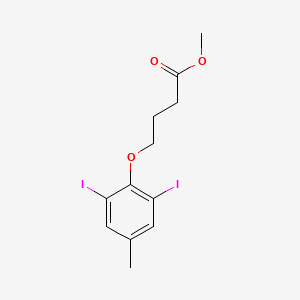
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
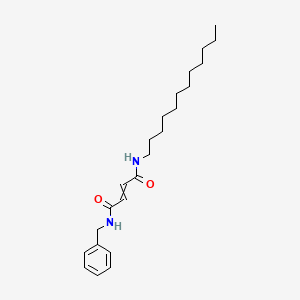
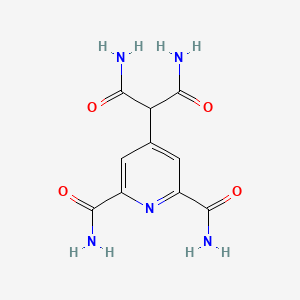
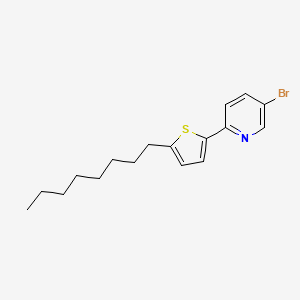
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
